molecular formula C8H4F3N3O2 B12959026 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 944903-21-3

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B12959026
CAS No.: 944903-21-3
M. Wt: 231.13 g/mol
InChI Key: XPYCIMMPWLMKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Descriptors

Property Value Source
Molecular formula C₉H₅F₃N₂O₂
Molecular weight 230.15 g/mol
SMILES O=C(O)C1=CN2C=NC=C(C(F)(F)F)C2=N1
InChIKey MXEBZMQCMRVHSQ-UHFFFAOYSA-N

The imidazole ring features two nitrogen atoms at positions 1 and 3, while the pyrimidine ring contains nitrogen atoms at positions 1 and 3. The trifluoromethyl group induces significant polarization in the pyrimidine ring, increasing electrophilicity at adjacent positions. The carboxylic acid group participates in intramolecular hydrogen bonding with the pyrimidine nitrogen, stabilizing a planar conformation.

Bond-length analysis (derived from analogous structures) suggests delocalized π-electron density across the fused rings, with average C-N bond lengths of 1.34 Å and C-C bond lengths of 1.40 Å in the aromatic systems. The -CF₃ group exhibits a C-F bond length of 1.33 Å , consistent with its strong inductive effects.

Crystallographic Analysis and Conformational Studies

Experimental X-ray crystallographic data for this compound are not yet available in public databases. However, computational modeling using density functional theory (DFT) predicts the following conformational features:

  • Planar fused-ring system : The imidazo[1,2-A]pyrimidine core adopts a near-planar geometry, minimizing steric strain and maximizing π-conjugation.
  • Carboxylic acid orientation : The -COOH group rotates freely but preferentially aligns orthogonally to the fused-ring plane to minimize steric clashes with the -CF₃ group.
  • Trifluoromethyl conformation : The -CF₃ group adopts a staggered configuration relative to the pyrimidine ring, reducing torsional strain.

Predicted Torsion Angles

Bond Angle (°)
C6-CF₃ dihedral 45–60
C3-COOH dihedral 85–95

Comparative studies with imidazo[1,2-A]pyridine-3-carboxylic acid (C₈H₆N₂O₂) reveal that replacing the pyrimidine ring with pyridine increases planarity due to reduced nitrogen-induced steric hindrance. The additional nitrogen in the pyrimidine ring introduces slight puckering (∼5° deviation from planarity).

Comparative Analysis with Related Imidazopyrimidine Derivatives

Table 2: Structural Comparison of Imidazopyrimidine Derivatives

Compound Core Structure Substituents Key Properties
This compound Imidazo[1,2-A]pyrimidine -CF₃ (C6), -COOH (C3) High electrophilicity, hydrogen bonding capacity
Imidazo[1,2-A]pyridine-3-carboxylic acid Imidazo[1,2-A]pyridine -COOH (C3) Moderate solubility, planar conformation
Divaplon Imidazo[1,2-A]pyrimidine -Cl (C6), -OCH₃ (C2) Anxiolytic activity, enhanced lipophilicity
  • Electron-withdrawing effects : The -CF₃ group in the target compound enhances electrophilicity at C5 and C7 positions compared to chlorine-substituted derivatives like Divaplon. This property may facilitate nucleophilic aromatic substitution reactions.
  • Hydrogen-bonding capacity : The carboxylic acid group enables stronger intermolecular interactions than methoxy or cyano substituents, potentially improving crystalline packing efficiency.
  • Aromaticity : Pyrimidine-containing derivatives exhibit reduced aromatic stabilization energy (−35 kcal/mol) compared to pyridine analogs (−42 kcal/mol) due to increased nitrogen content, as calculated via Hückel’s rule.

The compound’s dual functionalization (-CF₃ and -COOH) creates a unique electronic profile distinct from mono-substituted imidazopyrimidines. For instance, the -CF₃ group increases metabolic stability relative to methyl-substituted analogs, while the -COOH group enhances aqueous solubility compared to alkyl derivatives.

Properties

CAS No.

944903-21-3

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-12-7-13-2-5(6(15)16)14(7)3-4/h1-3H,(H,15,16)

InChI Key

XPYCIMMPWLMKSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,2-A]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidine oxides, while reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Research has shown that this compound can possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial efficacy of this compound revealed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.

Case Study 3: Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory effects of the compound in animal models of inflammation. The results indicated a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-A]pyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Imidazo[1,2-a]pyridine-3-carboxylic Acid (Compound 14)
  • Structure : Replaces pyrimidine with a pyridine ring, lacking the additional nitrogen at position 3.
  • Biological Activity : Exhibits antituberculosis activity but lower antitumor efficacy compared to pyrimidine analogs .
  • Physicochemical Properties : Reduced polarity (logP ~1.2) due to fewer hydrogen-bonding sites.
  • Synthesis : Similar route involving condensation and coupling .
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives
  • Structure : Benzene ring fused to the pyrimidine core, increasing lipophilicity.
  • Biological Activity : Potent HIV-1 integrase inhibitors due to enhanced hydrophobic interactions .
  • Physicochemical Properties : Higher logP (~2.8) reduces aqueous solubility but improves membrane permeability .

Substituent Modifications

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid (CAS: 1020035-04-4)
  • Structure : Methyl (-CH₃) instead of trifluoromethyl at position 4.
  • Impact : Reduced electron-withdrawing effects and metabolic stability; lower logP (~1.5) improves solubility but diminishes target affinity .
6-Chloro-2-(Trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic Acid (CAS: 353258-35-2)
  • Structure : Chlorine at position 6 and trifluoromethyl at position 2 on a pyridine core.
  • Biological Activity : Enhanced antimetabolite properties due to chloro group’s electronegativity .
  • Synthesis : Requires halogenation steps, complicating scalability .

Functional Group Positioning

8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Carboxylic acid at position 2 instead of 3.
  • Impact : Altered hydrogen-bonding patterns reduce binding affinity in kinase inhibition assays .

Comparative Data Table

Compound Name Core Scaffold Substituents Biological Activity logP Synthesis Method
Target Compound Imidazo[1,2-a]pyrimidine 6-CF₃, 3-COOH Antitumor, Antituberculosis ~1.8 Condensation, EDC coupling
Imidazo[1,2-a]pyridine-3-carboxylic Acid Imidazo[1,2-a]pyridine None at 6, 3-COOH Antituberculosis ~1.2 Similar to target
Benzo-Fused Derivative Benzoimidazo[1,2-a]pyrimidine 3-COOH, fused benzene HIV-1 inhibition ~2.8 Multi-step fusion
6-Methyl Analog Imidazo[1,2-a]pyrimidine 6-CH₃, 3-COOH Moderate activity ~1.5 Same as target
6-Chloro-2-CF₃ Pyridine Analog Imidazo[1,2-a]pyridine 6-Cl, 2-CF₃, 3-COOH Antimetabolite ~2.1 Halogenation steps

Key Findings and Insights

  • Trifluoromethyl Advantage : The -CF₃ group in the target compound enhances metabolic stability and electron-deficient character, improving binding to hydrophobic enzyme pockets .
  • Scaffold Influence : Pyrimidine cores (vs. pyridine) offer additional hydrogen-bonding sites, critical for antitumor activity .
  • Positioning Matters : Carboxylic acid at position 3 optimizes interactions with biological targets compared to position 2 derivatives .

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C8_8H4_4F3_3N3_3O2_2
  • Molecular Weight : Approximately 230.14 g/mol
  • Appearance : White to off-white solid
  • IUPAC Name : this compound

Research indicates that this compound interacts with various biological targets, influencing pathways critical for cell proliferation and survival. Its mechanism often involves binding to specific enzymes or receptors, leading to altered cellular responses.

Anticancer Activity

This compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50_{50} value of approximately 0.126 µM. This compound demonstrated a nearly 20-fold selectivity for cancer cells over non-cancerous cells like MCF10A, indicating its potential for targeted cancer therapy .

Inhibition of Matrix Metalloproteinases (MMPs)

The compound also exhibits inhibitory effects on matrix metalloproteinases MMP-2 and MMP-9, which are crucial in cancer metastasis and tissue remodeling. Such inhibition could be beneficial in preventing tumor spread and enhancing the efficacy of existing therapies .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to imidazo[1,2-a]pyrimidines, suggesting that derivatives like this compound may exhibit activity against viruses such as Zika and Dengue . Although specific EC50_{50} values for this compound are not well-documented, the structural similarities with known antiviral agents suggest promising avenues for further research.

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:

  • Cyclization Reactions : Utilizing trifluoromethylated precursors.
  • Reagents : Specific reagents and conditions are optimized to yield high purity and yield.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridine-3-carboxylic acidLacks trifluoromethyl groupMore common in pharmaceutical applications
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acidContains chlorine instead of trifluoromethylExhibits different reactivity patterns
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acidMethyl substitution at position 3Potentially altered biological activity
Imidazo[1,5-a]pyridine-7-carboxylic acidDifferent ring fusionVariations in pharmacological profiles

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo. Mice injected with MDA-MB-231 cells showed a significant reduction in metastatic nodules when treated with this compound over a period of 30 days . This study highlights its potential as a therapeutic agent in managing advanced cancers.

Q & A

Q. What are the standard synthetic routes for 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:

  • Condensation : Reacting 2-amino-pyrimidine derivatives with bromoacetoacetate esters under reflux conditions to form the imidazo[1,2-a]pyrimidine core .
  • Saponification : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or KOH to yield carboxylic acids .
  • Coupling Reactions : EDC-mediated amidation with amines to generate derivatives for biological testing .
  • Oxidation/Reduction : Controlled oxidation of alcohols (e.g., using KMnO₄) or reduction of nitro groups (e.g., H₂/Pd-C) to modify substituents .

Q. Example Synthesis Table

StepReagents/ConditionsKey IntermediateYieldReference
1Ethyl bromoacetoacetate, DMF, 80°CEthyl imidazo[1,2-a]pyrimidine-3-carboxylate65%
2NaOH (aq.), refluxFree carboxylic acid85%
3EDC, benzyl amine, DCMN-Benzyl carboxamide72%

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. 15N-labeled derivatives (via precursor synthesis) enhance resolution for nitrogen-rich heterocycles .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for isomers formed during Dimroth rearrangements .
  • HPLC-Purity Analysis : Monitors byproducts (e.g., rearranged isomers) using C18 columns and UV detection .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the synthesis of derivatives, and how can it be controlled?

Methodological Answer: The Dimroth rearrangement occurs during basic hydrolysis or amidation, leading to isomerization of the imidazo[1,2-a]pyrimidine core. For example:

  • Mechanism : Ring-opening at C-5 followed by re-closure at a different position, converting 2-carboxylates to 3-carboxylates .
  • Control Strategies :
    • Avoid prolonged basic conditions during ester hydrolysis.
    • Use mild acids (e.g., HCl) for neutralization post-saponification.
    • Monitor reaction progress via TLC or HPLC to detect isomerization early .

Case Study : Hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate under NaOH yielded 30% rearranged 3-carboxylic acid derivatives. Switching to enzymatic hydrolysis reduced rearrangement to <5% .

Q. How can discrepancies in reported biological activities (e.g., antiviral vs. antitumor) be resolved?

Methodological Answer: Discrepancies often arise from structural modifications or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoromethyl position) and test against multiple targets. For example:
    • Antiviral Activity : Requires a β-diketoacid motif (e.g., HIV-1 integrase inhibitors) .
    • Antitumor Activity : Depends on acetylene-linked aromatic substituents (e.g., tyrosine kinase inhibitors) .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .

Q. What strategies improve coupling reaction yields during derivative synthesis?

Methodological Answer:

  • Coupling Agents : Optimize EDC/HOBt ratios (e.g., 1.2:1 molar ratio) to minimize racemization .
  • Solvent Selection : Use DMF or DCM for polar substrates; add molecular sieves to scavenge water .
  • Temperature Control : Perform reactions at 0–4°C for thermally sensitive intermediates.
  • Purification : Flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for high-purity products .

Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized in analog design?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) or formulate as sodium salts .
  • Metabolic Stability : Replace labile esters with amides or fluorinated groups (e.g., trifluoromethyl resists oxidative metabolism) .
  • Prodrug Strategies : Mask carboxylic acids as ethyl esters for improved bioavailability, with in vivo hydrolysis .

Q. Data Contradiction Analysis Example

StudyReported ActivityProposed Reason for Discrepancy
Anti-HIV-1 (IC₅₀ = 0.8 μM)Presence of β-diketoacid motif targeting integrase
Antitumor (IC₅₀ = 1.2 μM)Acetylene-linked aromatic substituents inhibiting kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.